N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives possess various biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide typically involves the reaction of 1H-indole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)acetamide
- N-(3-(1H-indol-3-yl)phenyl)acetamide
- N-(3-(1H-indol-3-yl)ureido)benzamide
Uniqueness
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide, a compound featuring an indole moiety, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure comprises an indole ring, a ureido group, and an acetamide moiety, which contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, influencing multiple biochemical pathways.
Indole derivatives like this compound exhibit their biological effects through several mechanisms:
- Receptor Binding : These compounds can bind with high affinity to multiple receptors, modulating signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase, which is crucial in carbohydrate metabolism.
- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including bacteria and fungi.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Against Mycobacterium tuberculosis : A study highlighted the synthesis of related indole compounds that showed promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity at low concentrations .
- General Antibacterial and Antifungal Properties : The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus epidermidis and Candida albicans, showing moderate to strong inhibition .
Antioxidant and Antihyperglycemic Effects
Indole derivatives have been investigated for their antioxidant properties. One study reported that related compounds exhibited good to moderate inhibition against α-amylase, suggesting potential antihyperglycemic effects . The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays, demonstrating the ability to neutralize reactive oxygen species.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Case Studies
-
Antimycobacterial Efficacy :
A series of 1H-indoles were synthesized and tested for their ability to inhibit Mtb growth. Among these compounds, one exhibited significant bactericidal activity at concentrations close to its MIC, demonstrating time-dependent kill kinetics similar to first-line drugs like rifampicin . -
Antioxidant Potential :
In vitro studies on various indole derivatives showed that they could effectively scavenge free radicals, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Properties
IUPAC Name |
N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPTFGRBGGMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.